molecular formula C12H11NO2 B182786 N-[4-(furan-2-yl)phenyl]acetamide CAS No. 69836-64-2

N-[4-(furan-2-yl)phenyl]acetamide

Cat. No. B182786
CAS RN: 69836-64-2
M. Wt: 201.22 g/mol
InChI Key: YOUVSHSXXFRORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(furan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of arylacetamide derivatives. It is commonly used in scientific research for its potential pharmacological properties.

Mechanism Of Action

The exact mechanism of action of N-[4-(furan-2-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems, such as the GABAergic and glutamatergic systems.

Biochemical And Physiological Effects

N-[4-(furan-2-yl)phenyl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[4-(furan-2-yl)phenyl]acetamide in lab experiments is its potential pharmacological properties. It has been shown to exhibit various activities that make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-(furan-2-yl)phenyl]acetamide. One of the directions is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to optimize its pharmacological properties by developing derivatives with improved potency and selectivity. Finally, the development of new synthetic routes for the production of N-[4-(furan-2-yl)phenyl]acetamide could also be explored to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of N-[4-(furan-2-yl)phenyl]acetamide involves the reaction of 4-(furan-2-yl)aniline with acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as IR and NMR spectroscopy.

Scientific Research Applications

N-[4-(furan-2-yl)phenyl]acetamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

CAS RN

69836-64-2

Product Name

N-[4-(furan-2-yl)phenyl]acetamide

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-[4-(furan-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

YOUVSHSXXFRORJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CO2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.